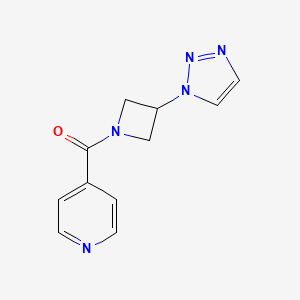

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, also known as TAPM, is a chemical compound that has gained attention for its potential applications in scientific research.

Mechanism of Action

Target of Action

The primary target of the compound 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

The compound this compound interacts with its target SIRT3 by acting as a selective inhibitor . It has a higher selectivity for Sirt3 over Sirt1 and Sirt2, with IC50 values for SIRT1, SIRT2, SIRT3 being 88 nM, 92 nM, 16 nM respectively .

Biochemical Pathways

The inhibition of SIRT3 by this compound can affect various biochemical pathways. SIRT3 is primarily located in the mitochondria and plays a crucial role in regulating the mitochondrial function and metabolism . By inhibiting SIRT3, this compound can potentially impact these processes, although the specific pathways and downstream effects may vary depending on the cellular context.

Pharmacokinetics

The compound is soluble in dmso and ethanol, suggesting it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its inhibition of SIRT3. For instance, in HepG2 cells exposed to cadmium, this compound was shown to attenuate the increase in deacetylated SOD2 expression induced by melanin and inhibit SOD2 activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in different solvents suggests that it may be more effective in certain environments . .

Advantages and Limitations for Lab Experiments

One advantage of using (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone in lab experiments is its specificity for certain enzymes, which allows for more targeted and precise studies. However, one limitation is its potential toxicity and off-target effects, which must be carefully monitored and controlled.

Future Directions

There are several potential future directions for research on (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone. One area of interest is its potential as a therapeutic agent for cancer and other diseases, particularly in combination with other drugs. Another area of interest is its use as a tool for studying the role of specific enzymes in cellular processes. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxaldehyde with 3-azido-1-azetidinone. The resulting intermediate is then treated with sodium ascorbate and copper sulfate to yield the final product.

Scientific Research Applications

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-4-yl)methanone has been found to have potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have inhibitory effects on certain enzymes, such as histone deacetylase and proteasome, which are involved in various diseases including cancer and neurodegenerative disorders.

properties

IUPAC Name |

pyridin-4-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c17-11(9-1-3-12-4-2-9)15-7-10(8-15)16-6-5-13-14-16/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLCJHFSUUQYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=NC=C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2686206.png)

![4-[(4-Tert-butylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2686207.png)

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)

![(Z)-2-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686216.png)

![N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2686222.png)